7alpha-Hydroxytestololactone
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H26O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4aS,4bR,5R,10aR,10bS,12aS)-5-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H26O4/c1-18-7-5-12(20)9-11(18)10-15(21)17-13(18)6-8-19(2)14(17)3-4-16(22)23-19/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 |
InChI Key |
FOXXEHXXDDNIKJ-GBHAUCNQSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC(=O)O4)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC(=O)O4)C)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Formation
Precursor Identification and Metabolic Routes to 7alpha-Hydroxytestololactone
The formation of this compound primarily originates from the steroidal precursor Dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.govnih.gov DHEA is a prominent circulating steroid in humans and serves as a precursor for the synthesis of sex steroids in various tissues. nih.govcapes.gov.br The metabolic transformation of DHEA can follow a couple of key pathways that ultimately lead to this compound.
One significant route involves the 7α-hydroxylation of DHEA to form 7α-hydroxy-DHEA. nih.govresearchgate.net This intermediate can then undergo further enzymatic modifications. Another pathway involves the initial conversion of DHEA to androst-4-ene-3,17-dione (AD), which is subsequently oxidized via a Baeyer-Villiger reaction to produce testololactone (B45059). wada-ama.org This testololactone can then be hydroxylated to yield this compound. google.com
Additionally, filamentous fungi have been shown to transform DHEA into various derivatives through processes like 1,2-dehydrogenation and hydroxylation at different positions, which can also serve as routes towards this compound. wada-ama.org For instance, the fungus Isaria fumosorosea can hydroxylate DHEA at the C-7 position, which is a critical step in the formation of hydroxylated D-ring lactones. mdpi.com
Characterization of Enzymes Catalyzing 7-Hydroxylation
The introduction of a hydroxyl group at the 7α-position is a pivotal step in the biosynthesis of this compound. This reaction is primarily catalyzed by a specific class of enzymes.
Role of Cytochrome P450 Enzymes (e.g., CYP7B) in 7α-Hydroxylation
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. purdue.edunih.govmdpi.com Specifically, the enzyme CYP7B1 has been identified as a key catalyst in the 7α-hydroxylation of DHEA. nih.govcapes.gov.bratlasgeneticsoncology.org
Research has demonstrated that CYP7B1, which is notably expressed in the rodent brain and prostate, metabolizes DHEA and other 3β-hydroxysteroids into their 7α-hydroxylated products. nih.govcapes.gov.br Kinetic studies of this enzymatic reaction in the rat prostate revealed an apparent Michaelis constant (K_m) of 14 ± 1 µM for the 7α-hydroxylation of DHEA, a value similar to that observed with the recombinant CYP7B1 enzyme. nih.govcapes.gov.br This NADPH-dependent reaction is inhibited by clotrimazole, a known P450 enzyme blocker. nih.govcapes.gov.br The expression of CYP7B1 mRNA has been found to be high in the rat prostate epithelium, further supporting its role in the 7α-hydroxylation of steroids in this tissue. nih.govcapes.gov.br
CYP7A1, another member of the cytochrome P450 family, is primarily known for its role in bile acid synthesis through the 7α-hydroxylation of cholesterol. wikipedia.orgnih.gov While its primary substrate is cholesterol, the broader family of CYP enzymes demonstrates the importance of this enzyme class in steroid hydroxylation reactions.
Involvement of Other Oxidoreductases and Monooxygenases
While Cytochrome P450 enzymes are central to 7α-hydroxylation, other oxidoreductases and monooxygenases also participate in the broader metabolic pathways leading to this compound. These enzymes are involved in various oxidation and reduction reactions that modify the steroid nucleus. For instance, the conversion of the 3-hydroxyl group of DHEA to a 3-keto group, a common step in steroid metabolism, is catalyzed by hydroxysteroid dehydrogenases. The Baeyer-Villiger oxidation, which transforms a cyclic ketone into a lactone, is another critical step that can be mediated by microbial monooxygenases. wada-ama.orgmdpi.com
Microbial Biotransformation for this compound Synthesis
The use of microorganisms for steroid transformations, known as biotransformation, offers a highly selective and environmentally friendly alternative to chemical synthesis. mdpi.com Several fungal and bacterial strains have been identified for their ability to produce this compound from steroidal precursors.
Identification of Fungal and Bacterial Strains (e.g., Isaria fumosorosea, Saccharopolyspora hirsuta, Cunninghamella blakesleeana)
A variety of microorganisms have been shown to be effective biocatalysts for the hydroxylation and subsequent transformation of steroids.
Isaria fumosorosea : This entomopathogenic filamentous fungus has demonstrated significant catalytic activity towards steroids. nih.govmdpi.com The KCh J2 strain of I. fumosorosea can effectively hydroxylate DHEA at the C-7 position, leading to the formation of 3β,7α- and 3β,7β-dihydroxy-17a-oxa-d-homo-androst-5-ene-17-one. nih.govmdpi.com The regioselectivity of the hydroxylation is influenced by the substrate's structure. nih.gov Other species like Isaria farinosa also possess potent steroid hydroxylases and can transform DHEA into 7α- and 7β-hydroxy derivatives. nih.govd-nb.info
Saccharopolyspora hirsuta : This thermophilic actinobacterium is capable of converting various steroids. mdpi.comnih.govnih.govmdpi.com The VKM Ac-666T strain can transform 3β,7(α/β)-dihydroxy-5-ene-D-homo-lactones into their corresponding 3-oxo-4-ene-lactones. mdpi.com A two-stage process has been developed involving the initial bioconversion of DHEA by Isaria fumosorosea to produce stereoisomeric 7-hydroxylated D-lactones, which are then converted by S. hirsuta to yield 7α- and 7β-hydroxytestololactone. nih.gov
Cunninghamella blakesleeana : This fungal species is known for its ability to perform a variety of steroid transformations, including hydroxylation. benthamdirect.comresearchgate.netplos.orgrsc.org While specific studies on the direct production of this compound are noted, its capacity for regio- and stereoselective hydroxylation at various positions on the steroid skeleton makes it a relevant organism in this field. benthamdirect.comresearchgate.netplos.orgrsc.org For instance, it has been used in the hydroxylation of other steroids like chlorosuperlutin. nih.gov
Optimization of Bioconversion Processes from Steroidal Precursors (e.g., DHEA, Testololactone)
Optimizing the conditions for microbial biotransformation is crucial for maximizing the yield and efficiency of this compound production.
Research with Isaria fumosorosea KCh J2 has shown that this strain can handle high substrate concentrations of DHEA (up to 5.0 g/L) and achieve rapid transformation, with the formation of lactones being faster at higher substrate levels. mdpi.com For the production of 7α- and 7β-hydroxytestololactone, a two-step process has been developed. nih.gov First, DHEA is converted by Isaria fumosorosea VKM F-881 to obtain stereoisomers of 3β,7(α/β)-dihydroxy-17a-oxa-D-homo-androst-5-en-17-ones. nih.gov In the second stage, these intermediates are transformed by actinobacteria like Nocardioides simplex VKM Ac-2033D and Saccharopolyspora hirsuta VKM Ac-666, resulting in molar yields of 7α- and 7β-hydroxytestololactone ranging from 60.3% to 90.9%. nih.gov
Similarly, the biotransformation of testololactone itself has been explored. Fungal transformation of testolactone (B1683771) has been shown to yield hydroxylated derivatives, including 7α-hydroxy-3-oxo-13,17-secoandrosta-1,4-dieno-17,13α-lactone. google.com The optimization of fermentation conditions, such as substrate concentration and incubation time, has been shown to significantly enhance the efficiency of steroid biotransformations. nih.gov For example, studies on the conversion of progesterone (B1679170) to testolactone by Penicillium chrysogenum have demonstrated that maximizing these parameters can lead to a 100% transformation efficiency. nih.gov
An in-depth examination of the chemical compound this compound reveals a fascinating intersection of microbial biochemistry and steroid metabolism. This article focuses exclusively on the biosynthesis of this compound and the intricate regulatory networks governing the enzymes responsible for its formation.
Regulation of 7 Hydroxylase Enzyme Expression and Activity
While 7alpha-Hydroxytestololactone is a product of microbial synthesis, the 7-hydroxylase enzymes that catalyze its formation belong to a broader class of enzymes also found in mammals, where they play critical roles in steroid and bile acid metabolism. The regulation of these mammalian enzymes, particularly CYP7A1 and CYP7B1, is complex and involves multiple factors at the transcriptional level.
CYP7A1 , the rate-limiting enzyme in the classic pathway of bile acid synthesis, is tightly regulated. researchgate.net Its transcription is inhibited by bile acids in a negative feedback loop mediated by the nuclear receptor FXR. diva-portal.orgwikipedia.org Conversely, high levels of cholesterol lead to the upregulation of CYP7A1 via the liver X receptor (LXR), thereby promoting cholesterol catabolism. wikipedia.org Hormones such as thyroid hormone and glucocorticoids, as well as inflammatory signals, also modulate its expression. atlasgeneticsoncology.orgnih.gov
CYP7B1 is another crucial 7α-hydroxylase that metabolizes various neurosteroids, including DHEA and pregnenolone, as well as oxysterols. nih.govtandfonline.com Its regulation is highly tissue-specific and influenced by sex hormones. In prostate cancer cells, androgens like dihydrotestosterone (B1667394) (DHT) have been shown to strongly suppress CYP7B1 transcription. drugbank.com The effect of estrogens is more complex; they can suppress CYP7B1-catalyzed metabolism in some cells, such as rat astrocytes nih.gov, while inducing its expression in others, like mouse liver and human kidney-derived cells. tandfonline.com Furthermore, studies in rats have demonstrated that social stress can lead to an upregulation of CYP7B1 in the brain and lymphoid organs, suggesting a role in the stress response. plos.org Developmental factors also play a part, with significantly higher levels of CYP7B1 mRNA found in fetal tissues compared to adult tissues, indicating an important function during fetal life. diva-portal.org
In fungi, the regulation of 7-hydroxylase appears to be substrate-inducible. The presence of a suitable steroid substrate can trigger a significant increase in the synthesis of the hydroxylating enzyme, a process that can be blocked by protein synthesis inhibitors. researchgate.net
Table 2: Regulatory Factors of Mammalian 7α-Hydroxylase Enzymes
| Enzyme | Regulatory Factor | Effect on Expression/Activity | Mediating Molecule/Pathway |
|---|---|---|---|
| CYP7A1 | Bile Acids | Downregulation | FXR, SHP (Negative Feedback) diva-portal.orgatlasgeneticsoncology.org |
| Cholesterol (Oxysterols) | Upregulation | LXR wikipedia.org | |
| Thyroid Hormone | Upregulation nih.gov | Direct pretranslational regulation nih.gov | |
| Inflammatory Cytokines (TNF-α, IL-1β) | Downregulation | MAPK signaling pathways atlasgeneticsoncology.org | |
| CYP7B1 | Androgens (DHT) | Downregulation | Androgen Receptor (AR) drugbank.com |
| Estrogens (e.g., 17β-estradiol) | Suppression (in some cells) nih.govdrugbank.com | Estrogen Receptor (ER) drugbank.com | |
| Synthetic Estrogens / Ethynylestradiol | Upregulation (in some cells) tandfonline.comdrugbank.com | Estrogen Receptor α (ERα) tandfonline.com | |
| Social Stress | Upregulation plos.org | Stress-response pathways plos.org |
Metabolic Transformations and Fate of 7alpha Hydroxytestololactone
Identification of Downstream Metabolites and Conjugates
The metabolism of testololactone (B45059), the parent compound of 7alpha-Hydroxytestololactone, results in several derivatives where the characteristic D-lactone ring is preserved nih.govpharmacompass.comdrugbank.com. These metabolites are then excreted in the urine, both as free steroids and as conjugates. Research has identified specific urinary metabolites following the administration of testolactone (B1683771). One notable metabolite is 3α,13α-dihydroxy-13,17-seco-5β-androsta-1-ene-17-oic acid lactone nih.govpharmacompass.comsmolecule.com. This indicates that the metabolic process involves the reduction of the A-ring.
Furthermore, studies using zebrafish models, which are increasingly utilized for metabolic investigations, have identified 4,5-dihydrotestolactone (B1226764) and 1,2,4,5-tetrahydrotestolactone (B1219359) as metabolites researchgate.net. This suggests that saturation of the double bonds in the A-ring is a key metabolic pathway.
In addition to these phase I metabolites, phase II conjugates have also been identified. Specifically, a glucuronide conjugate of a testolactone metabolite has been recovered from urine, confirming that glucuronidation is a significant pathway in its elimination nih.govpharmacompass.comsmolecule.com. Zebrafish studies also detected the formation of glucuronide derivatives researchgate.net. Based on these findings for testolactone, it is highly probable that this compound undergoes similar A-ring reductions and subsequent conjugation. The presence of the 7α-hydroxyl group provides an additional site for modification or conjugation.
| Parent Compound | Metabolite Name | Metabolic Reaction | Research Model | Reference |
|---|---|---|---|---|
| Testolactone | 3α,13α-dihydroxy-13,17-seco-5β-androsta-1-ene-17-oic acid lactone | A-ring reduction, hydroxylation | Human | nih.govpharmacompass.comsmolecule.com |
| Testolactone | Metabolite Glucuronide | Glucuronidation | Human | nih.govpharmacompass.comsmolecule.com |
| Testolactone | 4,5-Dihydrotestolactone | A-ring reduction | Zebrafish | researchgate.net |
| Testolactone | 1,2,4,5-Tetrahydrotestolactone | A-ring reduction | Zebrafish | researchgate.net |
Enzymology of this compound Metabolism
The metabolism of steroids is catalyzed by a large family of enzymes, primarily located in the liver, including cytochrome P450 (CYP) enzymes and various dehydrogenases. Phase II conjugation reactions are mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
A key enzymatic transformation for 7-hydroxylated steroids is the interconversion between 7α-hydroxy, 7β-hydroxy, and 7-keto forms. This process is primarily mediated by 11β-hydroxysteroid dehydrogenases (11β-HSDs) nih.govnih.gov. Specifically, 11β-HSD type 1 (11β-HSD1) has been shown to have broad substrate specificity, accepting not only glucocorticoids but also other steroids and sterols, including 7-hydroxylated and 7-keto steroids uniprot.orguniprot.org. While often bidirectional in enzyme preparations, in intact cells, 11β-HSD1 predominantly functions as a reductase, converting 7-keto steroids to 7β-hydroxy steroids nih.govuniprot.orgmybiosource.com. This suggests that the 7α-hydroxyl group on this compound is a likely substrate for oxidation by an 11β-HSD enzyme, potentially leading to a 7-oxo-testololactone intermediate, which could then be further reduced to a 7β-hydroxy metabolite.
| Enzyme Family | Specific Enzyme | Reaction Catalyzed on Related Steroids | Potential Role in 7α-Hydroxytestololactone Metabolism | Reference |
|---|---|---|---|---|
| Hydroxysteroid Dehydrogenases | 11β-HSD1 | Interconversion of 7-hydroxy and 7-keto steroids (e.g., 7-hydroxycholesterol, 7-hydroxy-DHEA) | Oxidation of the 7α-hydroxyl group to a 7-oxo group | nih.govnih.govuniprot.orguniprot.org |
| Hydroxysteroid Dehydrogenases | 17β-HSDs | Reduction of 17-ketosteroids | Not directly applicable due to the D-ring lactone, but indicates general reductive pathways for steroids. | mdpi.com |
Phase II conjugation is a critical step for increasing the water solubility of steroids and facilitating their excretion. Glucuronidation, the attachment of glucuronic acid, is a major pathway for steroid metabolites google.com. The recovery of a metabolite glucuronide after testolactone administration in humans directly confirms that this pathway is relevant for steroidal D-ring lactones nih.govpharmacompass.comsmolecule.com. The enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs), which are present in high concentrations in liver microsomes nih.gov. While specific UGT isoforms that act on this compound have not been identified, the presence of hydroxyl groups on the steroid makes it a prime candidate for glucuronidation.
Sulfation, the addition of a sulfate (B86663) group, is another important conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes researchgate.net. After biosynthesis, many hydrophobic steroids are sulfated to improve their transport in the circulation researchgate.net. Although direct evidence for the sulfation of this compound is lacking, the general role of sulfation in steroid metabolism suggests it is a possible, albeit likely minor, metabolic route for this compound.
Comparative Metabolic Studies with Related Steroids
Comparing the metabolism of this compound with that of its parent compound, testolactone, and other 7-hydroxylated steroids provides a clearer picture of its likely fate in the body.
Comparison with Testolactone : The primary metabolic pathways for testolactone involve the reduction of the A-ring and subsequent glucuronide conjugation nih.govresearchgate.netnih.gov. It is logical to assume that this compound would undergo similar A-ring modifications. The key difference is the 7α-hydroxyl group, which introduces an additional site for metabolism, namely oxidation.
Comparison with 7-Hydroxylated Steroids : Studies on other 7α-hydroxylated steroids, such as 7α-hydroxy-DHEA, demonstrate that the 7-hydroxyl position is metabolically active. The enzyme 11β-HSD1 catalyzes the oxidation of the 7α-hydroxyl group to a 7-keto group, which can then be further converted to a 7β-hydroxy epimer nih.govuniprot.org. This well-established pathway for other 7-hydroxysteroids strongly implies that this compound would also be a substrate for 11β-HSD enzymes, leading to its oxidation at the C-7 position.
Mechanistic Enzymology and Molecular Interactions Non Clinical Focus
7alpha-Hydroxytestololactone as an Enzyme Substrate and Product
The role of this compound in enzymatic pathways has been primarily elucidated through microbiological transformation studies. Research has demonstrated that this compound can be synthesized from precursors through the action of microbial enzymes. Specifically, this compound can be produced from 3β,7α-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one. This bioconversion is facilitated by the enzymatic machinery of certain actinobacteria, such as Nocardioides simplex and Saccharopolyspora hirsuta. These microorganisms possess the necessary enzymes to carry out the transformation, highlighting the potential of this compound as a product in specific biocatalytic processes.
While its formation as an enzymatic product is established in microbiological systems, comprehensive data detailing the role of this compound as a substrate for various enzymes in in vitro non-clinical settings is less prevalent in the current scientific literature. Further research is required to fully characterize its metabolic fate and identify specific enzymes for which it may serve as a substrate, leading to the formation of downstream metabolites.
Evaluation of Enzyme Inhibition or Activation Properties
The structural characteristics of this compound and its analogs suggest potential interactions with various steroid-modifying enzymes. Investigations have primarily focused on their inhibitory effects, particularly concerning aromatase and hydroxysteroid dehydrogenases.
Studies on Aromatase Inhibition by this compound and Analogs
Aromatase, a cytochrome P450 enzyme, is a key target for the development of inhibitors due to its role in estrogen biosynthesis. The introduction of a substituent at the 7alpha-position of steroidal molecules has been a successful strategy in designing potent aromatase inhibitors. Studies on various 7alpha-substituted androstenedione (B190577) analogs have demonstrated significant inhibitory activity.
These analogs, which share structural similarities with this compound, have shown high affinity for the aromatase enzyme complex, in some cases exceeding that of the natural substrate, androstenedione. nih.gov The nature and size of the 7alpha-substituent are critical for optimal binding to the enzyme's active site. nih.gov For instance, 7alpha-arylaliphatic androst-4-ene-3,17-diones have been reported as potent competitive inhibitors of aromatase, with apparent Kᵢ values in the nanomolar range. nih.gov Furthermore, the introduction of a double bond at the C1-C2 position in these 7alpha-substituted analogs can lead to enzyme-activated irreversible inhibition. nih.gov One such compound, 7alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione (7alpha-APTADD), is a potent enzyme-activated inhibitor with an apparent Kᵢ of 9.9 nM. nih.gov
While these findings on analogs are highly indicative, specific inhibitory constants (IC₅₀ or Kᵢ values) for this compound against aromatase are not extensively documented in publicly available research. However, the collective data on 7alpha-substituted steroids strongly suggest that this compound likely possesses aromatase inhibitory properties. The presence of the 7alpha-hydroxyl group is expected to influence its interaction with the active site of the enzyme.
Interactive Data Table: Aromatase Inhibition by 7alpha-Substituted Androgen Analogs
| Compound | Type of Inhibition | Apparent Kᵢ (nM) | Apparent kᵢₙₐ꜀ₜ (s⁻¹) | Reference |
| 7alpha-arylaliphatic androst-4-ene-3,17-diones | Competitive | 13 - 19 | - | nih.gov |
| 7alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione (7alpha-APTADD) | Enzyme-activated irreversible | 9.9 | - | nih.gov |
| 7alpha-phenpropylandrosta-1,4-diene-3,17-dione | Enzyme-activated irreversible | - | 1.90 x 10⁻³ | nih.gov |
Interactions with Hydroxysteroid Dehydrogenases (HSDs)
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play crucial roles in the metabolism of steroid hormones by catalyzing oxidation and reduction reactions at various positions on the steroid nucleus. The presence of a hydroxyl group at the 7alpha-position of testololactone (B45059) suggests potential interactions with these enzymes.
Studies on related 7alpha-hydroxylated steroids provide insights into these potential interactions. For instance, research has shown that certain 7-oxygenated sterols can act as substrates and inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. Specifically, 11β-HSD1 can catalyze the reduction of 7-keto,27-hydroxycholesterol to 7β,27-dihydroxycholesterol, while 11β-HSD2 mediates the reverse oxidation reaction. nih.gov These oxysterols were also found to be potent inhibitors of the glucocorticoid-metabolizing activities of 11β-HSDs. nih.gov Given the structural similarities, it is plausible that this compound could also interact with 11β-HSD enzymes, potentially modulating their activity.
Furthermore, the broader family of HSDs, such as 3α-HSD and 17β-HSD, are involved in the intricate network of steroid metabolism. The lactone ring in this compound, which modifies the D-ring of the steroid, along with the 7alpha-hydroxyl group, would likely influence its binding and potential inhibitory or substrate activity with these enzymes. However, direct experimental data quantifying the interaction of this compound with a comprehensive panel of HSDs is currently limited.
Effects on Other Steroid-Modifying Enzymes
Beyond aromatase and HSDs, a variety of other enzymes are involved in the biosynthesis and modification of steroids. These include reductases, hydroxylases, and sulfotransferases. For example, 3-keto-steroid reductase is responsible for the reduction of a keto group at the C-3 position of sterols. Steroid sulfatase, on the other hand, plays a key role in converting sulfated steroids to their unconjugated, active forms. nih.gov
The potential for this compound to interact with these enzymes remains an area for further investigation. Its unique structural features, including the D-ring lactone and the 7alpha-hydroxyl group, differentiate it from common endogenous steroids, suggesting that it may exhibit a distinct profile of interaction with these enzymes. Future in vitro studies are necessary to systematically evaluate the effects of this compound on a broader range of steroid-modifying enzymes to fully understand its mechanistic enzymology.
Ligand Binding Studies with Steroid Receptors in In Vitro Systems
The biological activity of steroids is often mediated through their binding to specific intracellular steroid receptors. The affinity and selectivity of a compound for these receptors are critical determinants of its potential hormonal or anti-hormonal effects.
Characterization of Receptor Affinity and Selectivity
In vitro ligand binding assays are essential tools for characterizing the interaction of a compound with steroid receptors, such as the androgen receptor (AR) and estrogen receptor (ER). These assays, often employing radiolabeled ligands in competitive binding experiments, provide quantitative measures of binding affinity, such as the relative binding affinity (RBA) or the inhibitory constant (Kᵢ).
Direct and comprehensive in vitro binding data for this compound across a panel of steroid receptors is not extensively available in the current body of scientific literature. However, studies on structurally related compounds can offer valuable insights. For example, the introduction of a substituent at the 7alpha-position of dihydrotestosterone (B1667394), a potent androgen, has been shown to be compatible with high-affinity binding to the androgen receptor. A study on 7alpha-iodo-5alpha-dihydrotestosterone revealed a high relative binding affinity (RBA = 74) for the rat and human androgen receptor, compared to the potent synthetic androgen R1881 (RBA = 100). nih.gov This particular analog also demonstrated high specificity for the AR, with only marginal affinity for the progestin receptor and even less for the estrogen receptor. nih.gov No binding was detected for the glucocorticoid receptor. nih.gov
Interactive Data Table: Steroid Receptor Binding Affinity of a 7alpha-Substituted DHT Analog
| Compound | Receptor | Relative Binding Affinity (RBA) | Reference |
| 7alpha-Iodo-5alpha-dihydrotestosterone | Androgen Receptor | 74 | nih.gov |
| R1881 (Metribolone) | Androgen Receptor | 100 | nih.gov |
| 7alpha-Iodo-5alpha-dihydrotestosterone | Progestin Receptor | Marginal | nih.gov |
| 7alpha-Iodo-5alpha-dihydrotestosterone | Estrogen Receptor | Very Low | nih.gov |
| 7alpha-Iodo-5alpha-dihydrotestosterone | Glucocorticoid Receptor | Not Detected | nih.gov |
Agonist and Antagonist Properties in Cellular Assays
The direct agonist and antagonist properties of this compound in specific cellular assays are not extensively documented in publicly available research. However, significant insights into the molecular interactions of compounds with a similar 7-alpha substituted steroidal structure can be drawn from studies on related androgens and androstenediones. Research has particularly focused on their antagonist effects, primarily through the inhibition of the aromatase enzyme, a key player in estrogen biosynthesis.
Cellular assays using human choriocarcinoma (JAr) cells and human breast cancer (MCF-7) cells, both of which express high levels of aromatase, have been instrumental in elucidating these properties. These studies reveal that substitutions at the 7-alpha position of the steroid nucleus can confer potent antagonist activity against aromatase.
Detailed research findings indicate that a series of 7alpha-arylaliphatic androgens function as effective inhibitors of aromatase in intact JAr cells. The mechanism of this antagonism can be either competitive or irreversible, depending on the specific substitutions on the steroid's A-ring. For instance, 7alpha-arylaliphatic androst-4-ene-3,17-diones have demonstrated competitive inhibition of aromatase activity. nih.gov In contrast, the introduction of a double bond at the C1-C2 position, creating 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones, leads to enzyme-activated irreversible inhibitors. nih.gov
In cellular assays with JAr cells, these compounds were shown to inhibit the conversion of androstenedione to estrone. nih.gov The potency of this inhibition, measured by the half-maximal inhibitory concentration (IC50), varies with the nature of the 7alpha-substituent. Notably, compounds with a phenylpropyl group at this position were among the most effective inhibitors. nih.gov
The inhibitory effects of these 7alpha-substituted androgens are not limited to placental cell lines. Studies utilizing MCF-7 human breast carcinoma cell cultures have also demonstrated significant aromatase inhibition, with IC50 values in the nanomolar range. assaygenie.com This underscores the potential of 7alpha-substitution to create potent aromatase antagonists in hormone-dependent cancer cell models.
While these findings provide a strong indication of the antagonist potential of steroids with 7alpha-substitutions, there is a lack of specific data from cellular assays designed to evaluate the agonist or antagonist activity of this compound on other nuclear receptors, such as the androgen or estrogen receptors.
Interactive Data Table: Aromatase Inhibition by 7alpha-Substituted Androgens in Cellular Assays
The following table summarizes the antagonist activity (aromatase inhibition) of various 7alpha-substituted androgens in different cellular models.
| Compound Class | Cell Line | Measured Activity (IC50) | Reference |
| 7alpha-arylaliphatic androst-4-ene-3,17-diones | JAr choriocarcinoma cells | 300 to 434 nM | nih.gov |
| 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones | JAr choriocarcinoma cells | 64 to 232 nM | nih.gov |
| 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones | MCF-7 breast carcinoma cells | 64 to 328 nM | assaygenie.com |
Chemical Synthesis and Derivatization for Research Applications
Total Synthesis Routes to 7alpha-Hydroxytestololactone and its Stereoisomers
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, represents a significant challenge in steroid chemistry due to the high degree of stereochemical control required to construct the polycyclic steroid nucleus. While the principles of total synthesis are well-established for many steroids, specific literature detailing a complete de novo total synthesis of 7α-Hydroxytestololactone is not extensively reported.
Instead, a prominent route for accessing this compound and its stereoisomers involves microbiological synthesis, which can be considered a form of biotransformation rather than a classic total synthesis. This approach utilizes the inherent stereoselectivity of microbial enzymes to perform specific chemical reactions. For instance, a documented method involves the bioconversion of dehydroepiandrosterone (B1670201) (DHEA) using the fungus Isaria fumosorosea. This process yields stereoisomers of 3β,7(α/β)-dihydroxy-17a-oxa-D-homo-androst-5-en-17-ones. These intermediates can then be further transformed by actinobacteria to produce 7α-Hydroxytestololactone and its 7β-hydroxy stereoisomer. The preparation of different stereoisomers is crucial for correlating the specific spatial arrangement of atoms with biological activity.
Semi-Synthetic Approaches from Readily Available Steroids
Semi-synthesis is a more common and practical approach for producing complex steroids like 7α-Hydroxytestololactone. This strategy begins with a structurally similar, readily available natural product as a starting material, which is then chemically or biologically modified to achieve the target molecule. This method circumvents the need for building the complex steroid core from scratch.
A key semi-synthetic route to 7α-Hydroxytestololactone starts with dehydroepiandrosterone (DHEA), an abundant steroid precursor. The synthesis is a multi-stage process that relies on microbial biotransformation:
Fungal Hydroxylation: The first stage employs the fungus Isaria fumosorosea VKM F-881, which hydroxylates DHEA at the C-7 position to produce stereoisomers of 3β,7-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one.
Actinobacterial Conversion: The 7-hydroxylated intermediates are then subjected to transformation by selected strains of actinobacteria, such as Nocardioides simplex VKM Ac-2033D and Saccharopolyspora hirsuta VKM Ac-666. These microorganisms perform key reactions, including oxidation of the 3-hydroxyl group and isomerization of the double bond, to form the α,β-unsaturated ketone in the A-ring, yielding the final products: 7α-Hydroxytestololactone and its corresponding 7β-stereoisomer.
This chemoenzymatic approach is highly efficient, with reported molar yields for the conversion of the hydroxylated D-lactones ranging from 60.3% to 90.9%.
Table 1: Microbial Transformation Steps in the Semi-Synthesis of 7α-Hydroxytestololactone This table is interactive. You can sort and filter the data.
| Stage | Starting Material | Microorganism(s) | Product(s) |
|---|---|---|---|
| 1. Hydroxylation | Dehydroepiandrosterone (DHEA) | Isaria fumosorosea VKM F-881 | 3β,7α-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one |
| 1. Hydroxylation | Dehydroepiandrosterone (DHEA) | Isaria fumosorosea VKM F-881 | 3β,7β-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one |
| 2. Oxidation/Isomerization | 3β,7α-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one | Nocardioides simplex VKM Ac-2033D | 7α-Hydroxytestololactone |
| 2. Oxidation/Isomerization | 3β,7β-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one | Nocardioides simplex VKM Ac-2033D | 7β-Hydroxytestololactone |
| 2. Oxidation/Isomerization | 3β,7α-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one | Saccharopolyspora hirsuta VKM Ac-666 | 7α-Hydroxytestololactone |
Preparation of Labeled Analogs for Metabolic Tracing and Mechanistic Studies
Isotopically labeled analogs of bioactive compounds are indispensable tools for research. They are used in metabolic tracing studies to follow the fate of a
Advanced Analytical Methodologies in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantificationemerypharma.comresolian.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of 7alpha-Hydroxytestololactone. emerypharma.comresolian.com This powerful technique combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. emerypharma.com The result is a robust method capable of detecting the compound at very low concentrations, often down to the picogram per milliliter level, within complex biological samples. emerypharma.com
Optimization of Sample Preparation and Chromatographic Separation
The accuracy of LC-MS/MS analysis is heavily dependent on the initial sample preparation. The primary goal is to extract this compound from the sample matrix (e.g., serum, plasma, tissue) while removing interfering substances. nih.govgoogle.com Common techniques include:
Protein Precipitation: This method, often automated in 96-well plates for high throughput, uses agents like zinc sulfate (B86663) to remove proteins from whole blood or plasma samples. nih.gov
Liquid-Liquid Extraction (LLE): LLE utilizes two immiscible solvents to separate the analyte from the sample matrix. For instance, methyl tert-butyl ether (MTBE) has been employed for the extraction of similar compounds from blood. nih.gov
Solid-Phase Extraction (SPE): This technique offers a more controlled and often automated way to clean up samples and concentrate the analyte.
Following extraction, the solvent is typically evaporated, often using a gentle stream of nitrogen gas to prevent degradation of the analyte, and the residue is reconstituted in a solvent compatible with the LC system. organomation.com
Chromatographic separation is then optimized to ensure that this compound is well-resolved from other components in the sample. Key parameters that are adjusted include:
Column: The choice of the stationary phase (e.g., C18) is critical for retaining and separating the analyte based on its polarity. mdpi.com
Mobile Phase: The composition of the solvent system (e.g., methanol, water, acidified solutions) and the use of a gradient (changing the solvent composition over time) are fine-tuned to achieve optimal separation. eurl-pesticides.eu
Flow Rate: Adjusting the speed at which the mobile phase passes through the column can improve peak shape and resolution. nih.gov
A well-optimized method will exhibit good linearity, accuracy, and precision. resolian.comnih.gov For example, a validated LC-MS/MS method for a similar compound, 7α-hydroxy-4-cholesten-3-one (C4), demonstrated excellent linearity over a concentration range of 0–200 ng/mL and a low limit of detection of 0.04 ng/mL. nih.gov
Application of High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements, typically to within 0.001 atomic mass units. innovareacademics.inresearchgate.net This precision allows for the confident determination of the elemental composition of the molecule and helps to distinguish it from other compounds with very similar masses. innovareacademics.inresearchgate.net
Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers are commonly used for HRMS. innovareacademics.inresearchgate.net The high resolving power of these instruments enables the separation of the analyte's signal from background interferences, leading to fewer false positives and negatives. thermofisher.com In a typical HRMS workflow, a full scan of all ions is acquired, providing a comprehensive profile of the sample. thermofisher.com When a suspected analyte is detected, a targeted fragmentation (MS/MS) experiment can be performed to confirm its identity. mdpi.com The resulting fragmentation pattern serves as a structural fingerprint of the compound. innovareacademics.inresearchgate.net
| Parameter | LC-MS/MS Method Performance Example (for a similar compound) |
| Linearity Range | 0–200 ng/mL nih.gov |
| Limit of Detection (LOD) | 0.04 ng/mL nih.gov |
| Analytical Recovery | Average 99% (range 93–107%) nih.gov |
| Intra-assay CV | Average 6.0% (range 1.8–13.1%) nih.gov |
| Inter-assay CV | Average 6.2% (range 3.4–10.6%) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids like this compound. However, due to the low volatility and thermal instability of many steroids, a chemical modification step known as derivatization is often required before analysis. nih.gov
Derivatization aims to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.net A common approach is trimethylsilylation, where a trimethylsilyl (B98337) (TMS) group is added to the active hydrogen atoms of the molecule. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction conditions, including temperature and time, must be carefully optimized to ensure the derivatization goes to completion. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the derivatized analyte, which can be used for structural confirmation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its research-derived products. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the atomic-level structure.
By analyzing the interactions of atomic nuclei in a magnetic field, NMR can reveal:
The chemical environment of each atom in the molecule.
The connectivity of atoms.
The stereochemistry of the molecule.
Different NMR experiments, such as ¹H NMR and ¹³C NMR, provide complementary information that, when pieced together, allows for a complete and definitive structural assignment. This is particularly crucial when characterizing novel metabolites or synthetic derivatives of this compound generated during research.
Development of Immunoassays and Biosensors for High-Throughput Research Screening
For the rapid screening of a large number of samples, immunoassays and biosensors offer a high-throughput and often more cost-effective alternative to chromatography-based methods. rsc.org These techniques rely on the highly specific binding interaction between an antibody (in the case of immunoassays) or another biological recognition element and the target analyte, this compound. nih.gov
Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), are developed by generating antibodies that specifically recognize and bind to this compound. The assay is typically performed in a microplate format, allowing for the simultaneous analysis of many samples. The binding event is linked to a detectable signal, such as a color change, which can be quantified to determine the concentration of the analyte.
Biological Activities and Cellular/molecular Mechanisms in Model Systems
Effects on Cell Proliferation, Differentiation, and Apoptosis in In Vitro Models
The impact of 7alpha-Hydroxytestololactone on fundamental cellular processes such as proliferation, differentiation, and apoptosis is a subject of ongoing research. In vitro studies using various cell lines are crucial for elucidating these effects. nih.govmdpi.com
Cell Proliferation: Assays that measure cell viability and proliferation are vital for understanding how substances like this compound affect cell growth. nih.gov These assays can determine if a compound inhibits or promotes cell division. nih.govresearchgate.net For instance, some studies have shown that certain compounds can significantly reduce the proliferation potential of cancer cells. researchgate.net
Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. aging-us.com In cancer research, inducing apoptosis in malignant cells is a key therapeutic goal. nih.gov Various in vitro methods, such as Annexin V assays, are used to quantify apoptotic cells. mdpi.commdpi.com For example, studies on different cancer cell lines have demonstrated that certain natural compounds can significantly increase the percentage of apoptotic cells. nih.govmdpi.com The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating this process. nih.govmdpi.com
Differentiation: Cell differentiation is the process by which a less specialized cell becomes a more specialized one. Research into how compounds influence this process in osteoblasts, for example, can provide insights into bone metabolism and potential therapeutic approaches for diseases like osteoporosis. nih.gov
Interactive Table: In Vitro Effects of Compounds on Cellular Processes
| Process | Cell Line(s) | Observed Effect | Key Markers/Assays |
|---|---|---|---|
| Proliferation | HL60, Hca-F, SH-SY5Y | Inhibition of cell growth mdpi.comresearchgate.netmedsci.org | CCK-8 assay, Manual cell count, WST-1 assay researchgate.netmedsci.orgmdpi.com |
| Apoptosis | HL60, HT29, SW480, SMMC-7721, SH-SY5Y | Induction of apoptosis mdpi.comnih.govmdpi.commedsci.org | Annexin V assay, Bax/Bcl-2 ratio nih.govmdpi.commedsci.org |
| Differentiation | Human osteoblastic cell line | Modulation of osteoblastic phenotype nih.gov | Osteopontin expression nih.gov |
Modulation of Gene Expression and Signaling Pathways in Cell Lines
This compound and related compounds can influence cellular behavior by modulating gene expression and intricate signaling pathways.
Gene Expression: The expression of specific genes can be altered by external compounds. For instance, in human osteoblastic cells, the expression of estrogen receptor-alpha (ERα) and osteoblastic markers can be increased by targeting a specific promoter region of the ERα gene, suggesting a more differentiated state. nih.gov Similarly, studies in THP-1 monocytes have shown that certain vitamin E analogs can regulate a larger number of genes compared to their parent compound. nih.gov
Signaling Pathways: Cellular signaling pathways are complex networks that transmit signals from the cell surface to the interior, dictating cellular responses. Several key pathways can be affected:
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell cycle regulation, proliferation, and metabolism. Its activation is a factor in some types of cancer. mdpi.com
Wnt/β-catenin Pathway: This pathway is involved in cell migration, invasion, and adhesion. amsbio.com
Hedgehog (Hh) Signaling Pathway: The Hh pathway plays a role in cell growth, invasion, and migration. mdpi.com
JAK-STAT Signaling Pathway: Deregulation of this pathway is implicated in tumorigenesis, proliferation, and survival. mdpi.com
HER2 Signaling Pathway: The activation of this pathway can be influenced by the cellular microenvironment, affecting cell proliferation and survival. nih.gov
The modulation of these pathways can lead to significant changes in cell behavior. For example, the upregulation of the Wnt/β-catenin pathway can enhance the migration and invasion of cancer cells. amsbio.com Conversely, inhibition of pathways like PI3K/Akt/mTOR is a target for cancer therapies. mdpi.com Furthermore, the cellular environment, such as 3D culture models versus 2D monolayers, can dramatically impact signaling pathway activation and the cellular response to therapeutic agents. nih.gov
Studies in Non-Human Animal Models
Non-human animal models are indispensable for understanding the physiological effects of compounds like this compound in a whole-organism context. nih.gov These models allow for the investigation of complex interactions that cannot be fully replicated in vitro. nih.gov
Steroidogenesis, the process of producing steroid hormones from cholesterol, is a fundamental endocrine function. nih.gov Animal models, such as mice and zebrafish, are used to study the effects of various factors on this process. nih.gov
Disruption of the genes involved in steroidogenesis, like Cyp11a1, can have severe consequences, highlighting the importance of this pathway. nih.gov Studies in animal models have shown that exposure to certain chemicals can alter testicular steroidogenesis by affecting Leydig cells, the primary site of testosterone (B1683101) production. frontiersin.org These effects can be mediated through various mechanisms, including the modulation of gene expression and enzymatic activity involved in the steroidogenic pathway. frontiersin.org For example, some compounds have been shown to decrease serum testosterone levels and downregulate the expression of key steroidogenic enzymes. frontiersin.org
Investigation in Metabolomics Studies (e.g., as a Biomarker in ASD Research)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying biomarkers and understanding the metabolic basis of diseases. nih.govnih.gov
In the context of Autism Spectrum Disorder (ASD), a neurodevelopmental condition with a higher prevalence in males, metabolomics has been employed to investigate potential gender-related metabolic disturbances. nih.gov A study involving metabolic profiling of urine samples from children with ASD and typically developing children found significant alterations in the levels of several metabolites in female subjects with ASD. nih.gov
Specifically, this study observed significantly increased urinary levels of adenine, 2-Methylguanosine, creatinine, and this compound, along with a decrease in creatine (B1669601), in females with ASD. nih.govnih.govresearchgate.net Notably, this compound showed a positive correlation with adenine, creatinine, and 2-Methylguanosine, and a negative correlation with creatine in this group. nih.gov These findings suggest that these metabolites may be sex-related or sex-sensitive and could be valuable in identifying the molecular pathways contributing to the gender bias seen in ASD. nih.gov The identification of such biomarkers could lead to a better understanding of the underlying pathophysiology of ASD and potentially aid in the development of more targeted diagnostic and therapeutic approaches. nih.govcolumbia.edufrontiersin.org
Interactive Table: Urinary Metabolites in Female ASD Subjects
| Metabolite | Observed Change in Female ASD Subjects | Correlation with this compound |
|---|---|---|
| Adenine | Increased nih.govnih.govresearchgate.net | Positive (r = 0.738, p < 0.01) nih.gov |
| 2-Methylguanosine | Increased nih.govnih.govresearchgate.net | Positive (r = 0.757, p < 0.01) nih.gov |
| Creatinine | Increased nih.govnih.govresearchgate.net | Positive (r = 0.826, p < 0.01) nih.gov |
Comparative Analysis and Structure Activity Relationships
Comparison of Biological Activities with Parent Testololactone (B45059) and Other Metabolites
The primary biological activity associated with testololactone and its derivatives is the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. mdpi.comwikipedia.org Testololactone itself is considered a relatively weak, non-selective, and irreversible aromatase inhibitor. mdpi.com Its clinical use in treating estrogen-dependent breast cancers was based on this ability to decrease estrogen synthesis. mdpi.comwikidoc.org
Research involving the biotransformation of testololactone by fungal species like Cunninghamella blakesleeana has yielded several hydroxylated metabolites, including 7alpha-Hydroxytestololactone. google.com Comparative studies of these metabolites have revealed significant differences in their potency as aromatase inhibitors. While the parent compound, testololactone (1), exhibits moderate inhibitory activity, its metabolites show a wide range of effects. google.com
This compound (referred to as metabolite 2 in one study) demonstrated a good inhibitory potential against the aromatase enzyme. google.com However, other metabolites produced through biotransformation showed even greater potency. For instance, metabolites designated as 3 (7β-hydroxy-3-oxo-13,17-seco-5β-androsta-1-eno-17,13α-lactone) and 4 (3α,11β-dihydroxy-13,17-seco-5β-androsta-17,13α-lactone) were identified as exceptionally potent inhibitors, surpassing both the parent drug and the standard aromatase inhibitor, exemestane. google.com
The following table summarizes the comparative aromatase inhibition of testololactone and its metabolites as measured by their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). A lower IC₅₀ value indicates greater potency.
| Compound | Aromatase Inhibition IC₅₀ (μM) | Reference |
|---|---|---|
| Testololactone (Parent Compound) | 0.716 ± 0.031 | google.com |
| This compound | 11.68 ± 0.73 | google.com |
| Metabolite 3 (7β-hydroxy-3-oxo-13,17-seco-5β-androsta-1-eno-17,13α-lactone) | 0.00863 ± 0.0004 | google.com |
| Metabolite 4 (3α,11β-dihydroxy-13,17-seco-5β-androsta-17,13α-lactone) | 0.00923 ± 0.0013 | google.com |
| Exemestane (Standard Inhibitor) | 0.232 ± 0.031 | google.com |
Interestingly, while testololactone was used as an anti-cancer drug, its metabolites, including this compound, were found to be non-cytotoxic against several breast cancer cell lines (MCF-7, MDA-MB-231, and BT-474) and normal human and mouse fibroblast cell lines. google.com This suggests that their biological activity is primarily channeled through specific enzyme inhibition rather than general cytotoxicity.
Stereochemical Influences on Enzymatic Interactions and Biological Functions
The three-dimensional arrangement of atoms (stereochemistry) in a steroid molecule is a critical determinant of its interaction with enzymes and receptors. The introduction of a hydroxyl (-OH) group at the C-7 position of testololactone creates two possible stereoisomers: this compound and 7beta-Hydroxytestololactone. The orientation of this hydroxyl group—projecting below the plane of the steroid nucleus (alpha) versus projecting above the plane (beta)—dramatically influences biological activity.
The data on aromatase inhibition clearly illustrates this principle. The 7beta-hydroxy metabolite is an extraordinarily potent inhibitor, with an IC₅₀ value nearly 1,350 times lower than that of the 7alpha-hydroxy metabolite. google.com This vast difference in potency underscores the high degree of stereoselectivity of the aromatase enzyme's active site. The specific orientation of the 7beta-hydroxyl group likely facilitates a more favorable binding interaction within the enzyme, possibly through the formation of a critical hydrogen bond or by positioning the steroid core optimally for the inactivation reaction. Conversely, the 7alpha-hydroxyl group appears to create a steric hindrance or a less favorable electronic interaction, significantly weakening its inhibitory capacity.
This structure-activity relationship (SAR), where the specific placement and orientation of functional groups dictate efficacy, is a fundamental concept in medicinal chemistry and steroid biochemistry. tubitak.gov.trnih.govnih.govmdpi.com The profound impact of the C-7 hydroxyl group's stereochemistry on aromatase inhibition highlights the precise molecular recognition required for potent enzymatic modulation.
Future Research Directions and Methodological Advances
Elucidation of Novel Biological Functions and Receptor Targets
While initial studies have linked 7alpha-Hydroxytestololactone to certain metabolic disturbances, its precise biological functions and molecular targets remain largely uncharacterized. Future research should prioritize the identification and validation of its receptor-binding profile. Investigating its affinity for a wide range of nuclear receptors, beyond the classical steroid hormone receptors, is crucial. For instance, its structural similarity to testolactone (B1683771), an aromatase inhibitor, suggests a potential interaction with enzymes involved in steroidogenesis. google.com
Furthermore, the observation of elevated levels of this compound in female subjects with Autism Spectrum Disorder (ASD) opens up a new line of inquiry into its role in neurodevelopment and gender-specific metabolic pathways. nih.govnih.govnih.gov Studies exploring its effects on neuronal cell lines, glial cells, and animal models of neurodevelopmental disorders could provide valuable insights into its potential contribution to the pathophysiology of conditions like ASD. The correlation with metabolites such as adenine, creatinine, and 2-Methylguanosine in these individuals suggests a complex interplay that warrants further investigation. nih.govresearchgate.net
Application of Advanced In Silico Modeling and Computational Chemistry
The application of in silico modeling and computational chemistry offers a powerful, predictive approach to understanding the structure-function relationship of this compound. nih.govkaust.edu.sa Molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various potential protein targets, including enzymes and receptors. nih.gov This can help prioritize experimental validation and guide the design of functional studies.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its metabolites with their biological activities. frontiersin.org These computational tools can accelerate the discovery of its biological roles and potential therapeutic applications by providing a rational basis for hypothesis-driven research. researchgate.net Furthermore, molecular dynamics simulations can offer insights into the conformational changes induced upon binding to its targets, providing a more dynamic understanding of its mechanism of action.
Exploration of Uncharted Metabolic Fates and Cascade Biotransformations
The metabolic pathway of this compound is not fully elucidated. Understanding its biotransformation is key to comprehending its biological activity and clearance. Fungal biotransformation studies have demonstrated the potential for hydroxylation at various positions on the steroid nucleus, yielding novel metabolites. google.comresearchgate.net Similar biotransformation studies using human liver microsomes and specific cytochrome P450 enzymes can identify the key enzymes responsible for its metabolism in humans.
Investigating cascade biotransformations, where the initial metabolic products undergo further enzymatic modifications, is also essential. This could reveal a complex network of related steroids with potentially distinct biological activities. For example, the biotransformation of testolactone by fungi like Cunninghamella blakesleeana and Macrophomina phaseolina has yielded several new metabolites, including hydroxylated and epoxidated derivatives. google.com A similar comprehensive investigation into the metabolic fate of this compound is warranted. The nature of an amino acid can define its metabolic fate, being either ketogenic or glucogenic, and a similar principle may apply to the downstream pathways of steroid metabolites. mdpi.complos.org
Integration with Omics Technologies (e.g., Steroidomics, Metabolomics) for Systems-Level Understanding
A systems-level understanding of this compound's role in biology can be achieved through the integration of omics technologies. jsrenmang.com Steroidomics, the comprehensive analysis of steroids in a biological system, can map the metabolic network in which this compound participates. nih.gov This approach can identify precursor molecules, downstream metabolites, and how its levels are correlated with other endogenous steroids. nih.govnih.gov
Metabolomics studies have already proven valuable by identifying increased levels of this compound in the urine of female children with ASD. nih.govnih.govresearchgate.netnih.govwjgnet.com Expanding these untargeted metabolomics analyses to larger and more diverse cohorts can help validate its potential as a biomarker and uncover other metabolic pathways that are perturbed in conjunction with its altered levels. nih.gov The correlation observed between this compound and other metabolites like adenine, creatinine, and 2-Methylguanosine in female ASD subjects highlights the power of this approach. nih.govnih.govresearchgate.net
Table 1: Correlation of this compound with Other Metabolites in Female ASD Subjects
| Metabolite | Pearson Correlation Coefficient (r) | p-value |
| Adenine | 0.738 | < 0.01 |
| Creatinine | 0.826 | < 0.01 |
| 2-Methylguanosine | 0.757 | < 0.01 |
| Creatine (B1669601) | -0.413 | < 0.05 |
| Data sourced from Xiong et al. (2019) nih.gov |
Addressing Stereochemical Complexities and Chirality in Biological Systems
The stereochemistry of this compound, and steroids in general, is a critical determinant of biological activity. mdpi.com The "alpha" designation in its name refers to the specific spatial orientation of the hydroxyl group at the C-7 position. Future research must consider the potential for the existence and differential activity of its stereoisomers, such as 7beta-Hydroxytestololactone. google.com
Biological systems are inherently chiral and often exhibit stereospecific interactions with molecules. the-innovation.orgthno.orgnih.gov It is plausible that different stereoisomers of 7-hydroxytestololactone could have distinct receptor binding affinities, metabolic fates, and biological functions. mdpi.com The synthesis and biological evaluation of various stereoisomers will be crucial to fully understand the structure-activity relationship and the specific roles of this compound. Fungal transformation studies have already shown the production of both 7α- and 7β-hydroxy metabolites of related steroids, underscoring the importance of stereochemistry. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 7α-Hydroxytestololactone, and how can researchers validate product purity and structural integrity?
- Methodological Answer : Synthesis typically involves stereoselective hydroxylation of testololactone precursors. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection and compare retention times to reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify hydroxylation at the 7α position and X-ray crystallography for absolute configuration determination. Ensure compliance with reproducibility guidelines by documenting solvent systems, reaction temperatures, and purification steps in detail .
Q. What known biological targets or mechanisms are associated with 7α-Hydroxytestololactone?
- Methodological Answer : Mechanistic studies often employ receptor-binding assays (e.g., radioligand displacement) and enzyme inhibition kinetics. For steroidogenic enzymes like 17α-hydroxylase, use isotope-labeled substrates and measure metabolite production via mass spectrometry. Transcriptomic profiling (RNA-seq) or proteomic analysis (Western blot/LC-MS) can identify downstream signaling pathways. Always include positive/negative controls (e.g., known inhibitors) to validate assay specificity .
Q. How should researchers characterize the physicochemical properties of 7α-Hydroxytestololactone for pharmacological studies?
- Methodological Answer : Determine solubility profiles using shake-flask methods across pH gradients (1–13) and partition coefficients (logP) via octanol-water partitioning. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For bioavailability predictions, calculate polar surface area (PSA) and Lipinski’s rule-of-five compliance using computational tools like ChemAxon or MOE .
Advanced Research Questions
Q. How can researchers design dose-response studies to characterize the potency of 7α-Hydroxytestololactone in cellular models?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1 nM–100 µM) to span the anticipated dynamic range. Include triplicate technical replicates and at least three biological replicates to account for variability. Analyze dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For partial agonists/antagonists, employ Schild regression analysis. Validate statistical significance with ANOVA or Student’s t-test (adjusted for multiple comparisons) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for 7α-Hydroxytestololactone?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors like poor absorption or rapid metabolism. Address this by conducting parallel in vitro ADME assays (e.g., microsomal stability, plasma protein binding) and correlating results with in vivo PK profiles. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. For translational studies, employ genetically modified animal models (e.g., CYP450 knockouts) to isolate metabolic pathways .
Q. How can researchers optimize experimental conditions for studying 7α-Hydroxytestololactone’s effects on steroidogenesis in primary cell cultures?
- Methodological Answer : Primary adrenal or gonadal cells require hormone-depleted media (e.g., charcoal-stripped serum) to minimize confounding endogenous steroid production. Use LC-MS/MS to quantify steroid metabolites (e.g., cortisol, testosterone) with isotopically labeled internal standards. For time-course studies, sample at multiple timepoints (e.g., 6–48 hours) and normalize data to cell viability (MTT assay) .
Q. What computational approaches are suitable for predicting 7α-Hydroxytestololactone’s interactions with nuclear receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model ligand-receptor binding poses using crystallographic structures of androgen/estrogen receptors. Follow with molecular dynamics simulations (GROMACS/AMBER) to assess binding stability over 100+ ns. Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., AR-L701H) and surface plasmon resonance (SPR) for affinity measurements .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in 7α-Hydroxytestololactone bioactivity assays?
- Methodological Answer : Implement strict quality control (QC) protocols: pre-test compound purity (≥95% by HPLC) and use internal reference standards in each assay plate. For high-throughput screens, apply Z’-factor validation to assess assay robustness. Use mixed-effects models to statistically account for batch variability in longitudinal studies .
Q. What statistical frameworks are appropriate for meta-analysis of conflicting data on 7α-Hydroxytestololactone’s therapeutic effects?
- Methodological Answer : Perform a systematic review using PRISMA guidelines. Aggregate data via random-effects models to account for heterogeneity. Assess publication bias with funnel plots and Egger’s regression. For contradictory in vivo results, conduct sensitivity analyses excluding studies with high risk of bias (e.g., small sample sizes, unblinded designs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
